4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
説明
This compound is a structurally complex molecule featuring a 2,5-diphenylpyrimidine core substituted with two 5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl (quinuclidine) groups and two 6-methoxyquinoline moieties. The quinuclidine and quinoline components are interconnected via ether and methylene linkages, creating a highly functionalized architecture. The compound’s stereochemical complexity, including multiple chiral centers, may significantly influence its binding affinity and metabolic stability .
特性
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H56N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h5-22,25-26,31-32,35-36,39-40,49-50,52-53H,1-2,23-24,27-30,33-34H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPTMFWYYUEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline represents a complex molecular structure that is being studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 454.56 g/mol. The intricate structure includes bicyclic components, methoxy groups, and a pyrimidine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of this compound has revealed several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bicyclic compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : The azabicyclo structure is associated with neuroprotective properties. Compounds like these have been investigated for their ability to modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .
- Antiviral Properties : Some studies indicate that related bicyclic compounds can inhibit viral replication, making them candidates for antiviral drug development .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signal Transduction Pathways : The interaction with pathways such as PI3K/Akt and MAPK could play a role in its anticancer effects .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Bicyclic Amino Acids : Research demonstrated that bicyclic amino acids can selectively inhibit the growth of certain cancer cells through apoptosis induction .
- Neuroprotective Study : A study focused on a similar azabicyclo compound showed significant neuroprotective effects in animal models of Alzheimer’s disease, suggesting potential for therapeutic use in neurodegeneration .
- Antiviral Research : Investigations into the antiviral properties of structurally related compounds revealed their efficacy against specific viruses, indicating a potential avenue for drug development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.56 g/mol |
| CAS Number | Not yet assigned |
| Anticancer Activity | Induces apoptosis |
| Neuroprotective Effects | Modulates neurotransmitters |
| Antiviral Activity | Inhibits viral replication |
科学的研究の応用
Neuropharmacology
The compound has been studied for its interaction with neurotransmitter receptors, particularly in the context of neurodegenerative diseases. Its ability to modulate receptor activity suggests potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may demonstrate anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The quinoline component is known for its anticancer potential.
Antimicrobial Properties
Research has shown that compounds with similar structural frameworks exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the compound may also possess similar properties, warranting further investigation.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of the Bicyclic Core : Utilizing chiral catalysts to ensure stereochemistry.
- Ethenyl Group Introduction : Achieved through Heck reactions.
- Quinoline Attachment : Via nucleophilic aromatic substitution.
- Final Functionalization : Using reducing agents to introduce hydroxyl groups.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in animal models, suggesting their potential as therapeutic agents in neurodegenerative diseases.
Case Study 2: Anticancer Screening
In vitro screening of derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Quinine and Quinidine Derivatives
Quinine and quinidine are stereoisomeric alkaloids containing a quinuclidine core linked to a 6-methoxyquinoline group. Key differences include:
- Stereochemistry : Quinine ((8α,9R)-configuration) and quinidine ((8α,9S)-configuration) differ in the configuration at C9, leading to distinct pharmacological profiles (antimalarial vs. antiarrhythmic) .
| Property | Target Compound | Quinine | Quinidine |
|---|---|---|---|
| Core Structure | 2,5-Diphenylpyrimidine with dual quinuclidine-quinoline arms | Monomeric quinuclidine-quinoline | Monomeric quinuclidine-quinoline |
| Molecular Weight | ~868.9 g/mol (estimated) | 324.42 g/mol | 324.42 g/mol |
| Key Pharmacological Role | Not explicitly reported (hypothesized: kinase inhibition or receptor antagonism) | Antimalarial | Antiarrhythmic |
| Stereochemical Features | Multiple chiral centers in quinuclidine and pyrimidine linkages | C8α, C9R configuration | C8α, C9S configuration |
Modified Quinuclidine-Quinoline Hybrids
- Molecular Weight: ~424.5 g/mol (estimated).
- [(S)-[(2R,4S,5S)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate (): Features a 4-chlorobenzoate ester, increasing lipophilicity and possibly improving membrane permeability. Molecular Weight: ~529.0 g/mol. Role: Intermediate in pharmaceutical synthesis .
Azabicyclo[2.2.2]octane Derivatives with Varied Scaffolds
Key Research Findings and Implications
- Stereochemical Influence: The configuration of quinuclidine and quinoline moieties critically impacts biological activity. For example, quinine’s (9R) configuration confers antimalarial efficacy, while quinidine’s (9S) configuration targets cardiac ion channels . The target compound’s stereochemical complexity may require rigorous chiral resolution for optimal therapeutic application.
- Synthetic Challenges : and highlight the difficulty in synthesizing azabicyclo[2.2.2]octane derivatives with precise stereochemistry, necessitating advanced techniques like asymmetric catalysis or enzymatic resolution .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the 1-azabicyclo[2.2.2]octane moieties in this compound be experimentally verified?
- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to analyze spatial proximity between protons in the bicyclic system. Compare experimental data with computational models (e.g., DFT-optimized structures) to confirm stereochemistry. X-ray crystallography is definitive but requires high-quality single crystals. For example, analogous bicyclic systems have been resolved using these techniques .
Q. What synthetic strategies are optimal for constructing the pyrimidine-quinoline hybrid core?
- Methodological Answer : A Pd-catalyzed cross-coupling approach (e.g., Suzuki-Miyaura) is recommended for assembling aryl-aryl bonds. For example, coupling 6-methoxyquinoline boronic acid derivatives with halogenated pyrimidine intermediates under PdCl₂(PPh₃)₂ catalysis in DMF/K₂CO₃ yields regioselective products. Monitor reaction progress via TLC and purify using column chromatography with hexane/ethyl acetate gradients .
Q. How can the purity and stability of this compound be assessed under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC-UV at pH 2–9 (simulated gastric to intestinal conditions). Track degradation products via mass spectrometry. For example, methoxy groups in quinoline derivatives are prone to hydrolysis under acidic conditions, necessitating buffered storage solutions .
Advanced Research Questions
Q. What computational approaches are suitable for predicting non-covalent interactions (e.g., π-π stacking) between this compound and biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions. Parameterize the ligand using GAFF2 force fields and solvate in TIP3P water. Focus on the quinoline-pyrimidine aromatic systems, which likely engage in π-π stacking with protein active sites. Validate predictions via surface plasmon resonance (SPR) binding assays .
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?
- Methodological Answer : Reconcile discrepancies by re-examining solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria. For instance, methoxy groups may exhibit variable shielding in different solvents. Use dynamic NMR to detect slow conformational exchanges and compare with solid-state X-ray data .
Q. What strategies mitigate regioselectivity challenges during the introduction of ethenyl groups to the azabicyclo[2.2.2]octane framework?
- Methodological Answer : Optimize reaction conditions (temperature, catalyst loading) to favor kinetic control. For example, use Grubbs catalyst for olefin metathesis to install ethenyl groups selectively. Monitor regioselectivity via GC-MS and adjust steric/electronic effects using substituent-directed protocols .
Q. How do non-covalent interactions influence crystallization outcomes for this compound?
- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) to exploit hydrogen bonding between methoxy groups and solvent molecules. Analyze crystal packing via Mercury software to identify dominant interactions (e.g., C–H···O or van der Waals). For example, methoxyquinoline derivatives often form layered structures stabilized by π-stacking .
Key Considerations
- Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR, HPLC, X-ray) to address structural ambiguities.
- Data Contradictions : Cross-validate computational predictions with empirical data (e.g., SPR for binding affinity vs. docking scores).
- Stereochemical Complexity : Use chiral HPLC to resolve enantiomers if asymmetric synthesis yields racemic mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
